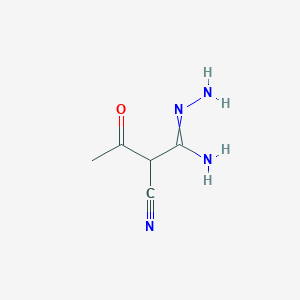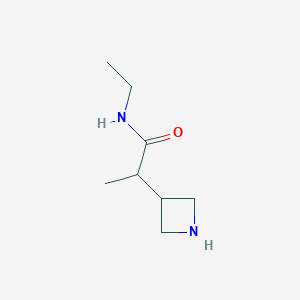
N'-amino-2-cyano-3-oxobutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-amino-2-cyano-3-oxobutanimidamide is a chemical compound with a unique structure that includes an amino group, a cyano group, and an oxo group attached to a butanimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-2-cyano-3-oxobutanimidamide typically involves multi-step organic reactions. One common method starts with the reaction of cyanoacetic acid with hydrazine to form cyanoacetohydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-amino-2-cyano-3-oxobutanimidamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product isolation. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-amino-2-cyano-3-oxobutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-amino-2-cyano-3-oxobutanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-amino-2-cyano-3-oxobutanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and oxo groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The amino group can participate in nucleophilic attacks, altering the structure and function of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-3-oxobutanimidohydrazide
- N’-amino-2-cyano-3-oxobutanamide
- 2-cyano-3-oxobutanimidamide
Uniqueness
N’-amino-2-cyano-3-oxobutanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
58955-41-2 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N'-amino-2-cyano-3-oxobutanimidamide |
InChI |
InChI=1S/C5H8N4O/c1-3(10)4(2-6)5(7)9-8/h4H,8H2,1H3,(H2,7,9) |
Clave InChI |
OOBGIDNQNYHGPN-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C(C#N)/C(=N/N)/N |
SMILES canónico |
CC(=O)C(C#N)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)






![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
